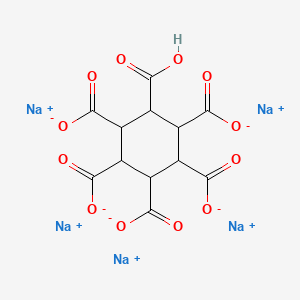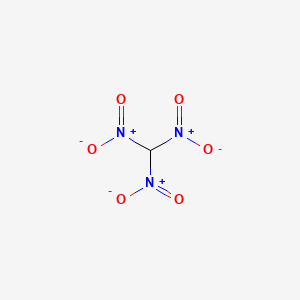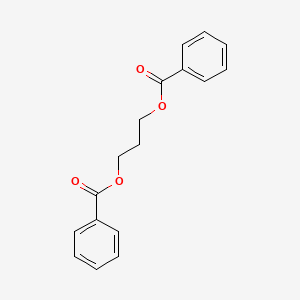
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
Vue d'ensemble
Description
1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are a class of indole alkaloids known for their diverse biological activities. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the beta-carboline core, which is further stabilized as a hydrochloride salt.
Mécanisme D'action
Target of Action
Similar compounds such as bevantolol have been shown to targetbeta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Compounds with similar structures, like bevantolol, have been shown to exhibit bothagonist and antagonist effects on alpha-receptors , in addition to antagonist activity at beta-1 receptors . This means that they can both stimulate and inhibit these receptors, leading to changes in cellular activity.
Biochemical Pathways
Related compounds have been shown to interfere with thenorepinephrine-dopamine reuptake system , inhibiting the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft .
Pharmacokinetics
Similar compounds like 3-methylmethcathinone have an oral bioavailability of5%-9% The protein binding is low, and the elimination half-life is approximately 50 minutes .
Result of Action
Related compounds have been shown to have more pronounceddopaminergic activity relative to serotonergic activity , which could lead to increased dopamine levels in the brain and potentially result in stimulant-like effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine or its derivatives with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 3-methylbenzaldehyde is used as the aldehyde source. The reaction proceeds under acidic conditions, often using hydrochloric acid, to yield the desired beta-carboline derivative.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the hydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydro-beta-carboline to its corresponding aromatic beta-carboline.
Reduction: Reduction reactions can further saturate the beta-carboline ring system.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Aromatic beta-carboline derivatives.
Reduction: Fully saturated beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex beta-carboline derivatives.
Biology: Studied for its potential neuroprotective and anti-cancer properties.
Medicine: Investigated for its potential use in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparaison Avec Des Composés Similaires
Harmine: Another beta-carboline with similar neuroprotective properties.
Harmaline: Known for its MAO inhibitory activity.
Tetrahydroharmine: A reduced form of harmine with distinct pharmacological properties.
Uniqueness: 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to the presence of the 3-methylphenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-carbolines. This structural difference can influence its binding affinity to molecular targets and its overall biological activity.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse chemical reactivity and potential therapeutic applications. Its unique structure and interaction with various biological targets make it a valuable tool in the fields of chemistry, biology, medicine, and industry. Further research is warranted to fully explore its potential and develop new applications based on its unique properties.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18;/h2-8,11,17,19-20H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMOPLMYSMXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50956366 | |
| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3489-13-2 | |
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-tolyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















